7-Chloro-6-methoxyimidazo[1,2-A]pyridine
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Overview
Description
7-Chloro-6-methoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxyimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions and reagents depend on the desired functional groups and the complexity of the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions for yield and purity, using scalable processes such as continuous flow chemistry or batch reactors.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxyimidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis are common methods.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Scientific Research Applications
7-Chloro-6-methoxyimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
7-Chloro-6-methoxyimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives:
7-Methylimidazo[1,2-A]pyridine: Similar structure but with a methyl group instead of a chloro group.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-5-11-3-2-10-8(11)4-6(7)9/h2-5H,1H3 |
InChI Key |
COCYIXGKXXFUCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=CN=C2C=C1Cl |
Origin of Product |
United States |
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